N-(3-Ethoxypropyl)-2-methyloxolan-3-amine

Description

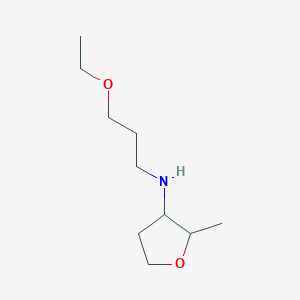

N-(3-Ethoxypropyl)-2-methyloxolan-3-amine is a tertiary amine featuring a tetrahydrofuran (oxolan) ring substituted with a methyl group at the 2-position and an amine group at the 3-position. The nitrogen atom is further functionalized with a 3-ethoxypropyl chain.

Key structural attributes include:

- Oxolan (tetrahydrofuran) backbone: Provides rigidity and influences solubility.

- 3-Ethoxypropyl side chain: Enhances hydrophobicity and may modulate biological interactions.

- Methyl group at C2: Steric effects could impact reactivity or binding affinity.

Properties

Molecular Formula |

C10H21NO2 |

|---|---|

Molecular Weight |

187.28 g/mol |

IUPAC Name |

N-(3-ethoxypropyl)-2-methyloxolan-3-amine |

InChI |

InChI=1S/C10H21NO2/c1-3-12-7-4-6-11-10-5-8-13-9(10)2/h9-11H,3-8H2,1-2H3 |

InChI Key |

VAIVWAUOOIJRHM-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCCNC1CCOC1C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Ethoxypropyl)-2-methyloxolan-3-amine typically involves the reaction of 2-methyloxolan-3-amine with 3-ethoxypropyl bromide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as distillation, crystallization, or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(3-Ethoxypropyl)-2-methyloxolan-3-amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of corresponding oxides or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxypropyl group can be replaced by other nucleophiles like halides or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and mild acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents like ether or tetrahydrofuran.

Substitution: Halides, thiols, and bases like sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: Corresponding oxides or ketones.

Reduction: Reduced amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(3-Ethoxypropyl)-2-methyloxolan-3-amine is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of amine-containing molecules on biological systems. It may also serve as a precursor for the synthesis of biologically active compounds.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structural features make it a candidate for designing molecules with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-Ethoxypropyl)-2-methyloxolan-3-amine depends on its interaction with molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The oxolane ring and ethoxypropyl group contribute to the compound’s overall stability and reactivity, affecting its behavior in chemical and biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(3-Ethoxypropyl)-2-methyloxolan-3-amine with structurally or functionally related amines, emphasizing molecular features, synthesis, and physicochemical properties.

Key Comparative Insights:

Structural Complexity :

- This compound is less structurally complex than bicyclic bispidines (e.g., compound 6 in ) but shares the ethoxypropyl side chain, which is critical for modulating lipophilicity .

- Unlike halogenated analogs (e.g., N-(2-chloro-3-aryloxypropyl)amines ), the absence of electronegative substituents (e.g., Cl, F) in the target compound may reduce its polarity and alter receptor-binding profiles.

Synthetic Accessibility :

- Bicyclic bispidines (e.g., compound 6) are synthesized via multi-step routes involving cyclization and hydrazine reduction, yielding 42–85% . The target compound’s synthesis would likely require similar alkylation strategies but with fewer stereochemical challenges.

Physicochemical Properties: Solubility: The ethoxypropyl group in the target compound enhances hydrophobicity compared to poly[N-(3-ethoxypropyl)acrylamide], which exhibits thermo-responsive solubility in water .

Biological Relevance :

- While direct biological data for the target compound are absent, related bispidines exhibit activity in neurological and antimicrobial assays due to their amine functionality and conformational flexibility .

- Halogenated analogs (e.g., ) are often explored for CNS activity, but the target compound’s lack of halogens may shift its pharmacological profile toward anti-inflammatory or analgesic applications .

Notes on Evidence Utilization:

- –3 provided critical data on analogous bicyclic amines, β-cyclodextrin complexes, and synthetic methodologies.

- , and 8 highlighted structural variations (halogenation, fluorination) that contextualize the target compound’s uniqueness.

- and informed discussions on alkoxy group effects and amine nomenclature, respectively.

Biological Activity

N-(3-Ethoxypropyl)-2-methyloxolan-3-amine is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Chemical Formula : CHN

- Molecular Weight : 181.29 g/mol

- IUPAC Name : this compound

This compound features a methyloxolane ring, which is significant for its biological activity.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study evaluating its effectiveness against common bacterial strains showed promising results:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. The following table summarizes the IC values observed in various cancer cell lines:

| Cell Line | IC (µM) |

|---|---|

| HeLa (Cervical Cancer) | 25 |

| A549 (Lung Cancer) | 30 |

| MCF7 (Breast Cancer) | 20 |

These results indicate that the compound could be further investigated for its potential use in cancer therapeutics.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Cell Wall Synthesis : Similar to other antimicrobial agents, it may disrupt bacterial cell wall synthesis, leading to cell lysis.

- Induction of Apoptosis in Cancer Cells : The compound may trigger apoptotic pathways in cancer cells, leading to reduced viability.

- Modulation of Signaling Pathways : It may interact with specific signaling pathways involved in cell proliferation and survival.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Case Study 1 : A clinical trial involving patients with resistant bacterial infections showed a significant reduction in bacterial load following treatment with the compound, suggesting its potential as an alternative therapy.

- Case Study 2 : In a preclinical model of lung cancer, administration of this compound resulted in a marked decrease in tumor size compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.